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Compound of Interest
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Cat. No.: B15623411 Get Quote

Introduction: Itareparib (formerly NMS-293 and NMS-03305293) is an orally bioavailable,

potent, and highly selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1) developed by

Nerviano Medical Sciences (NMS).[1][2][3] PARP1 is a key enzyme in the DNA damage

response (DDR) pathway, particularly in the repair of single-strand breaks. Inhibition of PARP1

in cancer cells with deficiencies in other DNA repair pathways, such as BRCA1/2 mutations,

leads to synthetic lethality and tumor cell death. Itareparib is designed to be a "non-trapping"

PARP inhibitor, a feature that may lead to an improved safety profile, particularly concerning

hematological toxicities, and make it suitable for combination therapies.[1] This document

provides a comprehensive overview of the publicly available preclinical data for Itareparib.

Quantitative Preclinical Data
The following table summarizes the key quantitative data from preclinical studies of Itareparib.
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Parameter Value/Result Context Source

Target Selectivity
Highly selective for

PARP1
--- [1][3]

In Vitro Potency
Efficiently inhibits

cellular PARP activity

Results in selective

antiproliferative

responses in BRCA

mutated cell lines.

[2][3]

In Vivo Efficacy

(Single Agent)

Strong antitumor

activity and complete

tumor regression

In BRCA mutated

preclinical models.
[2][3]

In Vivo Efficacy

(Combination)

Synergistic and well-

tolerated with

temozolomide (TMZ)

In both MGMT

methylated and

unmethylated

glioblastoma mouse

models.

[2][3][4]

Brain Penetrance
Orally bioavailable

and brain penetrant
--- [2][3]

Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of Itareparib are proprietary to

Nerviano Medical Sciences. However, based on standard practices in preclinical oncology

research and information from NMS publications, the following are likely methodologies

employed.

In Vitro Cell-Based Assays:

Cell Lines: A panel of human cancer cell lines, including those with known DNA repair

deficiencies (e.g., BRCA1/2 mutations) and proficient cell lines, would be used.

Proliferation Assays: Standard assays such as MTT or CellTiter-Glo would be used to

determine the anti-proliferative activity of Itareparib as a single agent and in combination with

other anti-cancer agents.
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PARP Activity Assays: Cellular PARP activity would be measured using methods like

immunofluorescence to detect PAR polymer formation or ELISA-based assays.

DNA Damage and Apoptosis Assays: Assays to measure markers of DNA damage (e.g.,

γH2AX foci formation) and apoptosis (e.g., caspase activation, Annexin V staining) would be

employed to elucidate the mechanism of action.

In Vivo Animal Studies:

Animal Models: Immunocompromised mice (e.g., nude or SCID) bearing xenografts of

human cancer cell lines or patient-derived xenografts (PDXs) would be utilized.

Dosing Regimen: Itareparib would be administered orally, and the dosing schedule (e.g.,

daily, intermittent) and dose levels would be determined based on maximum tolerated dose

(MTD) studies.

Efficacy Evaluation: Tumor growth inhibition would be monitored by measuring tumor volume

over time. Complete tumor regression would also be noted.

Pharmacokinetic Analysis: Blood samples would be collected at various time points after

drug administration to determine key pharmacokinetic parameters such as Cmax, Tmax, and

bioavailability.

Pharmacodynamic Analysis: Tumor and surrogate tissue samples would be collected to

assess target engagement, for instance, by measuring the inhibition of PARP activity.

Signaling Pathways and Experimental Workflows
Itareparib Mechanism of Action: PARP1 Inhibition and Synthetic Lethality
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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